2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid
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Overview
Description
2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid typically involves multi-step organic reactions. The initial steps often include the formation of the thiazole ring, followed by the introduction of the fluorophenyl and dimethoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, fluorobenzene, and dimethoxybenzaldehyde. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid
- 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-chlorophenyl)-5-thiazoleacetic acid
- 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-bromophenyl)-5-thiazoleacetic acid
Uniqueness
Compared to similar compounds, 2-(2-(3,4-Dimethoxyphenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid is unique due to the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. The fluorine atom’s electronegativity and ability to form strong bonds with carbon make this compound particularly interesting for research and development in various fields.
Properties
CAS No. |
116759-15-0 |
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Molecular Formula |
C21H18FNO4S |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-[2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-(4-fluorophenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C21H18FNO4S/c1-26-16-9-3-13(11-17(16)27-2)4-10-19-23-21(18(28-19)12-20(24)25)14-5-7-15(22)8-6-14/h3-11H,12H2,1-2H3,(H,24,25)/b10-4+ |
InChI Key |
HIAQYWLYAACFFU-ONNFQVAWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)F)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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